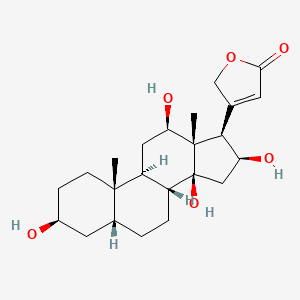

Diginatigenin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-3,12,14,16-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-21-6-5-14(24)8-13(21)3-4-15-16(21)9-18(26)22(2)20(12-7-19(27)29-11-12)17(25)10-23(15,22)28/h7,13-18,20,24-26,28H,3-6,8-11H2,1-2H3/t13-,14+,15-,16+,17+,18-,20+,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICIZKAHXOVVHI-BOYBCVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024008 | |

| Record name | Diginatigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-57-9 | |

| Record name | Diginatigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diginatigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIGINATIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7J6ZZ392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation Methodologies for Research

Natural Occurrence and Distribution within Digitalis lanata

Diginatigenin is a naturally occurring cardiac glycoside aglycone found predominantly in Digitalis lanata researchgate.netplanetayurveda.combgflora.eunih.govslideshare.netwikipedia.orggoogleapis.comescholarship.orgrsc.org. While the Digitalis genus is known for producing a variety of cardenolides, this compound and digoxigenin (B1670575) are noted as being specific to Digitalis lanata when compared to Digitalis purpurea planetayurveda.comslideshare.netgoogleapis.com. Digitalis lanata is native to Europe, particularly Southeastern Europe, and is cultivated in various regions globally for its cardiac glycoside content bgflora.euwikipedia.org. The plant contains a complex mixture of cardenolides, with this compound often found as the aglycone component of glycosides such as Lanatoside (B1674450) D researchgate.netnih.gov. The presence and concentration of cardiac glycosides, including those yielding this compound upon hydrolysis, can be influenced by factors such as cultivation conditions bgflora.eu.

Advanced Isolation and Purification Techniques for Research

The isolation and purification of this compound from the complex matrix of Digitalis lanata plant material require advanced techniques to obtain the compound in sufficient purity for research. These methodologies typically involve initial extraction followed by various chromatographic separation steps.

Chromatographic techniques are indispensable for separating this compound from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of cardiac glycosides from Digitalis species, including this compound nih.govresearchgate.netnih.govdntb.gov.ua. Reverse-phase HPLC, often employing C18 columns, is a common approach nih.govresearchgate.netnih.gov. In reverse-phase systems, the elution order of cardenolides with the same sugar units but different aglycones, such as those derived from Digitalis lanata, typically follows a sequence where this compound elutes before digoxigenin, gitoxigenin (B107731), gitaloxigenin, and digitoxigenin (B1670572) nih.govresearchgate.net. Mobile phases commonly consist of mixtures of water and acetonitrile, often with the addition of a modifier like formic acid nih.gov.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the structural characterization and quantification of cardiac glycosides, including this compound, in plant extracts nih.govnih.gov. This method allows for the distinction of different aglycones based on their unique fragmentation patterns nih.govresearchgate.net.

Column chromatography is another fundamental technique employed in the isolation of natural products like this compound googleapis.com. Separation in column chromatography is often based on the principle of adsorption, where compounds are separated based on their differential affinities for a stationary phase googleapis.com. This method is typically used in earlier stages of purification to reduce the complexity of the extract before employing higher-resolution techniques like HPLC.

Effective extraction of this compound and its precursor glycosides from Digitalis lanata is the critical first step in the isolation process. Research protocols often involve the use of organic solvents. Maceration of air-dried and powdered leaves of D. lanata in methanol (B129727) at room temperature is a common method to obtain a crude extract containing cardiac glycosides rsc.orgnih.gov. This crude extract can then be subjected to liquid-liquid partitioning with different solvents to enrich the fraction containing cardiac glycosides. For instance, partitioning the aqueous suspension of the methanol extract with solvents like petroleum ether, ethyl acetate (B1210297), and n-butanol can yield fractions with varying compositions; the ethyl acetate fraction has been shown to contain a higher concentration of cardiac glycosides rsc.orgnih.gov.

Chemical Structure Elucidation and Characterization in Research Contexts

Spectroscopic Analysis for Structural Determination

Spectroscopic methods provide crucial data regarding the molecular weight, elemental composition, functional groups, and the connectivity of atoms within the Diginatigenin molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the accurate mass of a molecule, which in turn helps to confirm its elemental composition and molecular formula researchgate.netd-nb.infolibretexts.orgmsu.eduweebly.comepfl.ch. In the study of cardenolides like this compound, HRESIMS provides a high-precision measurement of the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule, allowing for the calculation of the exact molecular weight. researchgate.netd-nb.infolibretexts.orgmsu.eduweebly.comepfl.ch This exact mass is then compared to theoretical masses calculated for possible molecular formulas, enabling the confirmation of the correct formula for this compound. researchgate.netepfl.ch The molecular ion peak, often denoted as [M+H]⁺ or [M-H]⁻, is typically the peak with the highest m/z in the spectrum, corresponding to the intact molecule with an added proton or removed proton, respectively. libretexts.orgweebly.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aglycone and Glycone Moiety Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic molecules, including complex natural products like this compound. d-nb.info It provides information about the different types of atoms (particularly ¹H and ¹³C) present in the molecule, their chemical environment, and their connectivity. mdpi.commagritek.com this compound is a glycoside, meaning it consists of an aglycone (non-sugar) part and a glycone (sugar) part. NMR spectroscopy is crucial for characterizing both of these moieties. mdpi.com

One-Dimensional NMR (¹H, ¹³C)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in structural elucidation. The ¹H NMR spectrum provides information on the different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing the number of neighboring protons). mdpi.com The integration of the peaks in the ¹H NMR spectrum indicates the relative number of protons giving rise to each signal. mdpi.com The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule, with their chemical shifts being particularly informative about the functional groups and the hybridization state of the carbons. mdpi.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting characteristic vibrations of chemical bonds. masterorganicchemistry.comvscht.czutdallas.edulibretexts.orglibretexts.org When infrared radiation is passed through a sample, certain frequencies are absorbed, corresponding to the vibrational frequencies of the bonds. masterorganicchemistry.comvscht.czutdallas.edu The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹). masterorganicchemistry.comvscht.czutdallas.edu For this compound, IR spectroscopy can reveal the presence of hydroxyl groups (O-H stretch, typically around 3200-3600 cm⁻¹), carbonyl groups (C=O stretch, typically around 1650-1780 cm⁻¹, characteristic of the lactone ring in cardenolides), and C-O stretching vibrations (around 1000-1300 cm⁻¹) within both the aglycone and glycone parts. masterorganicchemistry.comvscht.czutdallas.edulibretexts.orglibretexts.org

Chemical Derivatization and Acid-Catalyzed Hydrolysis for Structural Confirmation

Chemical methods, such as derivatization and hydrolysis, are often employed to complement spectroscopic data and confirm structural features, particularly the nature of the sugar moiety and its linkage to the aglycone in glycosides like this compound. plos.orgnih.govmdpi.comepa.govresearchgate.net

Acid-catalyzed hydrolysis is a common method used to cleave the glycosidic bond, separating the sugar (glycone) from the aglycone. plos.orgmdpi.com By treating this compound with acid, the sugar component is released. This released sugar can then be identified using techniques like chromatography (e.g., gas chromatography or high-performance liquid chromatography) by comparing its retention time and spectroscopic data to those of known sugars. plos.orgmdpi.com This confirms the identity of the sugar unit attached to the this compound aglycone.

Chemical derivatization involves chemically modifying the molecule to introduce specific functional groups or alter existing ones. plos.orgepa.govresearchgate.net This can facilitate analysis by other techniques, such as gas chromatography or mass spectrometry, or help to confirm the presence and location of certain functional groups. plos.orgepa.govresearchgate.net For instance, derivatization of hydroxyl groups can improve volatility for GC analysis or alter fragmentation patterns in mass spectrometry, providing additional structural information. epa.gov Comparison of the spectroscopic data of the derivatized product with that of the original compound provides further evidence for the proposed structure.

| Technique | Information Provided | Key Findings for this compound (Illustrative) |

| HRESIMS | Molecular Formula, Exact Mass | [M+H]⁺ m/z: [Insert Value], Formula: [Insert Formula] |

| ¹H NMR | Types of Protons, Chemical Environment, Coupling | Characteristic signals for steroid skeleton protons, sugar protons, methyl groups, hydroxyl protons. |

| ¹³C NMR | Types of Carbons, Hybridization, Functional Groups | Signals for steroid carbons, sugar carbons, carbonyl carbon of lactone, methyl carbons. |

| COSY | Adjacent Proton Connectivity | Correlations establishing proton networks within the steroid rings and the sugar. |

| HMQC/HSQC | One-Bond ¹H-¹³C Connectivity | Correlations linking specific protons to their directly attached carbons. |

| HMBC | Long-Range ¹H-¹³C Connectivity | Correlations connecting different parts of the molecule, including the sugar linkage to the aglycone. |

| NOESY | Spatial Proximity of Protons, Stereochemistry | Correlations indicating relative orientation of groups, confirming stereochemistry at chiral centers and ring junctions. |

| IR | Functional Groups | Absorption bands for O-H, C=O (lactone), C-O. |

| Hydrolysis | Identity of Sugar Moiety | Identification of the specific sugar attached to the aglycone. |

Biosynthesis and Biotransformation Pathways of Diginatigenin

Putative Biosynthetic Routes of Cardenolide Genins

Cardenolides are steroidal compounds, and their biosynthesis is believed to originate from sterol precursors nih.govresearchgate.net. The pathway leading to the cardenolide genin skeleton involves the modification of a steroid structure, ultimately leading to the characteristic C23 framework and the butenolide ring.

Acetate-Mevalonate Pathway Contribution to Steroidal Precursors

The fundamental building blocks for steroids, including the precursors for cardenolides, are synthesized via the mevalonate (B85504) pathway (also known as the acetate-mevalonate pathway) researchgate.netub.ac.idnatuurtijdschriften.nl. This cytosolic pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) ub.ac.id. These five-carbon units are then condensed to form larger isoprenoid precursors, ultimately leading to the formation of squalene, a key intermediate in sterol biosynthesis researchgate.net. Cholesterol and phytosterols (B1254722) like campesterol (B1663852) and β-sitosterol are considered precursors in the cardenolide biosynthetic pathway in plants nih.govresearchgate.net.

Enzymatic Steps in the Formation of Diginatigenin from Precursors (e.g., P450 Sterol Side Chain Cleaving Enzyme)

The conversion of sterol precursors to cardenolide genins involves several enzymatic steps. A crucial early step in cardenolide biosynthesis in plants is the formation of pregnenolone (B344588) from a sterol precursor nih.govmpg.de. This reaction, analogous to the function of cholesterol side-chain cleavage enzyme (CYP11A1) in mammals, is catalyzed by cytochrome P450 enzymes nih.gov. Recent research has identified cytochrome P450 family 87A (CYP87A) enzymes, specifically DpCYP87A106 and CpCYP87A103 from Digitalis purpurea and Calotropis procera, respectively, that catalyze the conversion of cholesterol and phytosterols into pregnenolone nih.govresearchgate.netmpg.dempg.de. This represents the first committed step in the cardenolide pathway in these plants nih.govmpg.de.

Following the formation of pregnenolone, a series of modifications are required to arrive at the specific structure of this compound, which involves hydroxylation at the 3β, 12β, 14β, and 16β positions and the formation of the butenolide ring at C-17 thieme-connect.comnih.govnih.gov. While the precise enzymatic cascade leading specifically to this compound is not fully characterized, studies on cardenolide biosynthesis in Digitalis have implicated enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR) in the pathway to 5β-configured cardenolides thieme-connect.comresearchgate.netd-nb.info. The enzymes responsible for the specific hydroxylations at C-12 and C-16 in this compound are not explicitly identified in the provided search results, but cytochrome P450 enzymes are generally known to be involved in hydroxylation reactions in steroid biosynthesis and modification nih.govacs.orgrsc.org. The formation of the butenolide ring at C-17 is also a key transformation in cardenolide biosynthesis, but the specific enzymes involved in this step leading to this compound are not detailed.

Microbial Biotransformations Involving this compound and Related Cardenolides

Microbial biotransformation offers a valuable approach for modifying cardenolide structures, potentially leading to the production of new derivatives or facilitating structural elucidation nih.govnih.govmdpi.com. Microorganisms, particularly fungi, possess enzymatic systems capable of catalyzing a variety of reactions on steroid scaffolds nih.govslideshare.net.

Enzymatic Modifications by Fungi (e.g., Hydroxylations, Oxidations, Epimerizations)

Fungi are known to perform diverse enzymatic modifications on cardenolides and related steroids, including hydroxylations, oxidations, and epimerizations nih.govnih.govslideshare.netiyte.edu.trnmb-journal.com. These reactions can occur at various positions on the steroid nucleus and the attached lactone ring. For instance, studies have shown fungal biotransformation of gitoxigenin (B107731), a cardenolide structurally related to this compound, leading to hydroxylated and oxidized products nih.govmdpi.com. Alternaria eureka 1E1BL1, an endophytic fungus, has been reported to catalyze oxygenation, oxidation, and epimerization reactions on gitoxigenin nih.gov. Another fungus, Fusarium ciliatum, was investigated for its ability to biotransform digitoxigenin (B1670572), yielding products like digoxigenin (B1670575) (12β-hydroxydigitoxigenin), digoxigenone (B15342972), and digitoxigenone scielo.br.

Specific enzymatic modifications observed in microbial biotransformations of cardenolides include:

Hydroxylations: Introduction of hydroxyl groups at various positions, such as C-7β and C-12β nih.govscielo.brresearchgate.net.

Oxidations: Conversion of hydroxyl groups to ketone functions, as seen in the formation of digoxigenone from digoxigenin scielo.br.

Epimerizations: Alteration of the stereochemistry at a chiral center, such as the epimerization at C-3 nih.goviyte.edu.tr.

Other modifications: Microbial systems can also catalyze reactions like oxygenation, dimethyl acetal (B89532) formation, and deacetylation on cardenolide structures nih.goviyte.edu.tr.

Research findings highlight the potential of specific fungal strains to perform these transformations. For example, Alternaria eureka 1E1BL1 demonstrated the ability to introduce hydroxyl groups at C-7β and C-12β positions on gitoxigenin nih.gov.

Regio- and Stereo-Selectivity of Microbial Transformations

A significant advantage of microbial biotransformation is the high degree of regio- and stereo-selectivity that can be achieved nih.govrsc.orgnih.govslideshare.netresearchgate.net. Microbial enzymes often catalyze reactions at specific positions and with defined stereochemistry on complex molecules like steroids, which can be challenging to achieve through conventional chemical synthesis nih.govnih.govresearchgate.net. This selectivity is attributed to the specific nature of the microbial enzyme systems involved nih.govnih.gov. For instance, Alternaria eureka has been shown to catalyze C-12β and C-7β stereoselective hydroxylations on cardenolides nih.gov. The regio- and stereo-specificity of these enzymatic reactions allows for targeted modifications of cardenolide structures, which is valuable for generating diverse derivatives for research purposes nih.govnih.gov.

Data Table: Examples of Microbial Biotransformations of Cardenolides

| Substrate | Microorganism | Observed Transformations | Products (Examples) | Source |

| Gitoxigenin | Alternaria eureka 1E1BL1 | Oxygenation, Oxidation, Epimerization | Hydroxylated, Oxidized, and Epimerized Gitoxigenin Derivatives, 3-oxo-diginatigenin nih.gov | nih.gov |

| Digitoxigenin | Fusarium ciliatum | Hydroxylation, Oxidation | Digoxigenin, Digoxigenone, Digitoxigenone | scielo.br |

| Digitoxigenin | Cochliobolus lunatus | Hydroxylation | 1β-hydroxydigitoxigenin, 7β-hydroxydigitoxigenin, 8β-hydroxydigitoxigenin, Digitoxigenone researchgate.net | researchgate.net |

| Oleandrin | Alternaria eureka 1E1BL1 | Hydroxylation, Deacetylation | 7β-hydroxy oleandrin, 1β-hydroxy oleandrin | researchgate.net |

| Nerigoside | Phaeosphaeria sp. | Monooxygenation | Monooxygenated derivatives | researchgate.net |

Plant Cell and Tissue Culture for Biotransformation Studies

Plant cell and tissue culture techniques provide an alternative platform for studying and performing biotransformations of natural products, including cardenolides fao.orgopenagrar.deresearchgate.netmdpi.com. Cultured plant cells retain many of the enzymatic capabilities of the parent plant and can be used to convert exogenously supplied precursors or related compounds into desired products fao.orgopenagrar.deresearchgate.net.

Studies using Digitalis cell cultures have demonstrated their ability to biotransform cardenolides thieme-connect.comscielo.brfao.orgopenagrar.de. For example, Digitalis lanata cell cultures have been shown to convert digitoxin-type cardenolides to digoxin-type cardenolides through 12β-hydroxylation thieme-connect.comscielo.brfao.org. This biotransformation, converting digitoxin (B75463) to the more medicinally important digoxin (B3395198), was a significant area of research and even scaled up for potential commercial application fao.org.

Plant cell cultures can be utilized for biotransformation studies to:

Investigate specific enzymatic reactions involved in cardenolide modification openagrar.de.

Produce cardenolide derivatives that are difficult to obtain through chemical synthesis or extraction from intact plants thieme-connect.comfao.org.

Study the cellular mechanisms of uptake, metabolism, and storage of cardenolides openagrar.de.

While the focus has often been on the conversion of digitoxin to digoxin, the principle of using Digitalis cell cultures for hydroxylating cardenolide structures suggests potential for biotransforming other cardenolides, possibly including precursors or derivatives of this compound, although specific studies on this compound biotransformation in plant cell culture were not prominently found in the search results. The ability of Digitalis cell cultures to perform regio- and stereo-specific hydroxylations makes them valuable tools in cardenolide research fao.orgresearchgate.net.

In vitro Culture Systems for Cardenolide Bioconversion

In vitro plant cell culture systems, particularly those derived from Digitalis lanata and Digitalis purpurea, have been investigated for their ability to perform biotransformation of cardenolides. thieme-connect.comfao.orgmdpi.com These cultures can metabolize cardenolides, often more rapidly if the cardenolide is naturally present in the parent plant species. thieme-connect.com

Studies have shown that Digitalis cell cultures can carry out reactions such as glucosylation and deacetylation of cardenolides. thieme-connect.com Specifically, Digitalis lanata cell cultures have been utilized for the biotransformation of digitoxin to digoxin, which involves a hydroxylation reaction at the 12β-position. fao.org This indicates the presence of enzymatic machinery capable of site-specific hydroxylation within these in vitro systems.

Microorganisms, such as the endophytic fungus Alternaria eureka, have also been shown to biotransform gitoxigenin, a cardenolide structurally related to this compound, yielding hydroxylated products. mdpi.com This highlights the potential of microbial bioconversion for generating modified cardenolides.

Substrate Specificity and Product Profiles in Cell Cultures

The substrate specificity of biotransformation in cell cultures varies depending on the plant species or microorganism and the specific enzymes they express. In Digitalis cell cultures, cardenolides naturally occurring in the plant are generally metabolized faster than those not typically found in that species. thieme-connect.com

Research on Daucus carota cell cultures demonstrated their ability to hydroxylate digitoxigenin at the C-5 position and also convert gitoxigenin and oleandrigenin to their corresponding 5β-hydroxy derivatives. nih.govthieme-connect.com This indicates a degree of substrate flexibility in the hydroxylating enzymes present in these cultures.

Regarding this compound specifically, it has been reported as a biotransformation product of gitoxigenin by Fusarium lini. mdpi.com This suggests that enzymes in Fusarium lini can perform a hydroxylation at the 12β position of gitoxigenin to produce this compound. Another study involving the biotransformation of gitoxigenin by the endophytic fungus Alternaria eureka yielded 3-epi-diginatigenin, a previously unidentified compound, along with 3-oxo-diginatigenin. mdpi.com This further illustrates the diverse product profiles that can result from the biotransformation of cardenolide substrates in different in vitro systems.

The following table summarizes some reported biotransformation reactions involving cardenolides in cell cultures:

| Cell Culture Source | Substrate | Biotransformation Reaction(s) | Reported Product(s) | Reference |

| Digitalis lanata | Digitoxin | 12β-hydroxylation | Digoxin | fao.org |

| Digitalis species | Cardenolides | Glucosylation, Deacetylation | Glycosylated and deacetylated products | thieme-connect.com |

| Daucus carota | Digitoxigenin | 5β-hydroxylation | 5β-Hydroxydigitoxigenin | nih.govthieme-connect.com |

| Daucus carota | Gitoxigenin | 5β-hydroxylation | 5β-Hydroxygitoxigenin | nih.govthieme-connect.com |

| Fusarium lini | Gitoxigenin | 12β-hydroxylation | This compound | mdpi.com |

| Alternaria eureka | Gitoxigenin | Hydroxylation, Oxidation | 3-epi-Diginatigenin, 3-oxo-Diginatigenin | mdpi.com |

These findings demonstrate the potential of in vitro culture systems for the biotransformation of cardenolides, offering avenues for the production of modified or novel cardenolide compounds, including this compound and its derivatives.

Structure Activity Relationship Sar Studies of Diginatigenin and Its Analogs

Influence of Aglycone Moiety Modifications on Biological Activity

The aglycone portion of cardenolides is considered the pharmacologically active region or pharmacophore. ikiam.edu.ec Modifications to the steroid nucleus significantly impact the binding affinity to Na+/K+-ATPase and subsequent biological responses.

Role of Hydroxyl and Acyloxy Groups in Cardenolide Function

The presence and position of hydroxyl groups on the cardenolide aglycone are critical for activity. A β-hydroxyl group at C-14 is a characteristic feature of cardenolides and is essential for their activity. The presence of a hydroxyl group or a sugar at C-3 is also necessary for activity. ikiam.edu.ec

Studies on various cardenolides indicate that the introduction of hydroxyl groups at certain positions can influence activity. For instance, the introduction of hydroxyl groups into the C11 and C12 positions has been reported to increase activity, while a hydroxyl group at the C16 position may decrease activity. amu.edu.az Acetylation of the hydroxyl group at C16 can increase toxicity. amu.edu.az Conversely, a study on cardenolides from Calotropis gigantea showed that a hydroxyl group at positions C-15, C-16, and C-4' (of the sugar) showed negative effects on suppressing HIF-1 transcriptional activity. nih.gov

Effects of Specific Substitutions (e.g., at C-12, C-16) on Activity Profiles

Substitutions at specific carbon positions on the aglycone can significantly alter the activity profile. For diginatigenin, hydroxyl groups are present at C-3, C-12, C-14, and C-16. ontosight.airsc.orgnih.gov

Research suggests that the presence or absence of functional groups at positions like C-12 and C-16 can lead to differential effects. For example, digoxigenin (B1670575), which has hydroxyl groups at C-3, C-12, and C-14 but lacks the hydroxyl group at C-16 present in this compound, exhibits distinct pharmacological properties. nih.gov Gitoxigenin (B107731), another analog, has a hydroxyl group at C-16 but not at C-12, further highlighting the impact of substitution patterns. wikidata.org

Data from SAR studies on cardenolides indicate that the presence of an aldehydic moiety on C-19 can contribute significantly to activity, while a methyl group at this position decreases activity. amu.edu.aznih.gov

Significance of Sugar Moiety in Modulating Activity

Position of Glycosidic Linkage at C-3

The glycosidic linkage in most naturally occurring cardiac glycosides is at the C-3 position of the steroid aglycone, typically with a β-orientation. ikiam.edu.ecnih.govamu.edu.az This linkage is fundamental for the compound to be classified as a cardiac glycoside. ontosight.ai The position of this linkage is crucial for the interaction with the Na+/K+-ATPase and for the transport and distribution of the compound within the organism. Although the sugar itself may not have direct medicinal activity, its attachment at C-3 is fundamental for growth inhibition against certain cells. researchgate.net

Influence of Sugar Chain Length and Composition

The length and composition of the sugar chain attached at C-3 have a notable impact on the potency and activity profile of cardenolides. Generally, the activity and cytotoxicity can be influenced by the length of the sugar chain. ikiam.edu.ecresearchgate.netacs.org

Studies have shown that the potency of cardenolides can decrease as the length of the sugar chain increases, from monosaccharides to disaccharides and trisaccharides, compared to the aglycone with a 3β-hydroxyl group. ikiam.edu.ec Monosaccharides have been reported to exhibit higher activity in some contexts. ikiam.edu.ec Research comparing mono-, di-, and trisaccharide derivatives of digitoxin (B75463) showed comparable oligosaccharide chain length-dependent cytotoxicity towards human cancer cell lines. nih.gov This suggests that while the sugar chain length influences activity, the specific biological context and the type of activity being measured are important considerations.

Data from studies investigating the anticancer activity of digitoxin derivatives revealed that the length of the sugar side chain can play a critical role in determining efficacy. aacrjournals.org For example, a monosaccharide derivative showed significantly higher tumoristatic effect compared to digitoxin, which has a trisaccharide chain. aacrjournals.org

Effects of Glycosylation and Deglycosylation on Biological Interactions

Glycosylation, the attachment of sugar units to the aglycone (the non-sugar steroid part, like this compound), is a critical modification that significantly impacts the biological interactions and pharmacological properties of cardenolides. nih.govresearchgate.netnih.gov The resulting compounds are known as cardiac glycosides. nih.govwikipedia.org The sugar moiety, typically attached at the C-3 position, enhances the water solubility of the compound and influences its binding affinity to the Na+/K+-ATPase. nih.govnih.gov

Research indicates that the presence and nature of the sugar chain can affect the potency and selectivity of cardiac glycosides for different isoforms of the Na+/K+-ATPase. nih.govlipidmaps.org For instance, glycosylation has been shown to increase the binding affinity of cardenolides for the enzyme. nih.gov Furthermore, the addition of sugars can enhance isoform selectivity, such as for the α2 subunit, which is expressed in cardiac myocytes and plays a role in muscle contractility. nih.gov

Conversely, deglycosylation, the removal of the sugar moiety to yield the aglycone, generally results in compounds that are less potent inhibitors of the Na+/K+-ATPase in intact cells compared to their glycosylated counterparts. jst.go.jp Studies comparing the activity of cardenolide glycosides and their corresponding aglycones have demonstrated that the sugar moiety is important for efficient inhibition of the Na+/K+-ATPase expressed on the plasma membrane of intact cells. jst.go.jp For example, aglycones like ouabagenin (B150419), digitoxigenin (B1670572), and digoxigenin required significantly higher concentrations than their glycosylated forms (ouabain, digitoxin, and digoxin (B3395198), respectively) to exert inhibitory activity on TNF-α-induced ICAM-1 expression, a process linked to Na+/K+-ATPase inhibition. jst.go.jp This suggests that while the aglycone retains some intrinsic activity due to its steroid core and lactone ring, the sugar portion facilitates better interaction with the enzyme in a cellular context. nih.govjst.go.jp

While specific detailed research findings and data tables focusing solely on the glycosylation and deglycosylation effects of this compound itself were not extensively available in the search results, the general principles observed for other cardenolides like digitoxigenin, digoxigenin, and ouabagenin are broadly applicable due to the conserved nature of the cardenolide structure and the role of the C-3 glycosylation site. nih.govjst.go.jpnih.gov The aglycone of this compound is this compound itself, and its glycosylated forms would involve sugar attachments at the 3β-hydroxyl group.

A general representation of the impact of glycosylation on cardenolide activity based on available data for related compounds is illustrated below:

| Compound Type | Glycosylation Status | Relative Potency (vs. Glycoside) on Na+/K+-ATPase in Intact Cells | Effect on Water Solubility |

| Cardenolide Aglycone | Deglycosylated | Lower jst.go.jp | Lower nih.gov |

| Cardiac Glycoside | Glycosylated | Higher jst.go.jp | Higher nih.gov |

This table highlights the general trend observed in SAR studies of cardenolides, where the presence of the sugar moiety enhances biological activity in cellular systems and improves solubility. nih.govjst.go.jp

Molecular and Cellular Mechanisms of Action of Diginatigenin

Interaction with the Na+/K+-ATPase Pump

The primary molecular target of diginatigenin is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. By binding to this enzyme, this compound disrupts its normal function, leading to significant physiological consequences.

Specificity and Potency of Enzyme Inhibition (In vitro Studies)

This compound, as an aglycone of digitalis glycosides, directly inhibits the Na+/K+-ATPase pump. In vitro studies have demonstrated that the binding affinities of this compound for the three major isoforms of the Na+/K+-ATPase (α1, α2, and α3) are indistinguishable, indicating a lack of isoform selectivity for the aglycone itself. researchgate.net The inhibitory potency of related cardiac glycosides, such as digoxin (B3395198) and gitoxin, has been quantified, revealing a biphasic dose-dependent inhibition that supports the existence of two distinct sensitive Na+/K+-ATPase isoforms (a high-affinity and a low-affinity site). researchgate.netnih.gov For instance, in rat brain microsomes, the IC50 values for digoxin inhibition were found to be 1.3 x 10⁻⁴ M for the low-affinity α1 isoenzyme and 2.5 x 10⁻⁸ M for the high-affinity α2 isoenzyme. droracle.ai While specific IC50 values for this compound are not as readily available in the reviewed literature, the general mechanism of inhibition is shared among cardiac glycosides. The interaction is characterized by an uncompetitive mode, where the inhibitor binds to the enzyme-substrate complex, reducing both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). nih.gov

Table 1: Inhibitory Potency of Related Cardiac Glycosides on Na+/K+-ATPase Isoforms

| Compound | Isoform | IC50 | Tissue/System | Reference |

|---|---|---|---|---|

| Digoxin | α1 (low affinity) | 1.3 x 10⁻⁴ M | Rat Brain Microsomes | droracle.ai |

| Digoxin | α2 (high affinity) | 2.5 x 10⁻⁸ M | Rat Brain Microsomes | droracle.ai |

Downstream Effects on Intracellular Ion Homeostasis (Na+, K+, Ca2+)

The inhibition of the Na+/K+-ATPase pump by this compound directly disrupts the transport of Na+ and K+ ions across the cell membrane. This leads to an accumulation of intracellular Na+ and a depletion of intracellular K+. nih.govnih.gov The elevated intracellular Na+ concentration, in turn, alters the function of the sodium-calcium exchanger (NCX). The NCX normally utilizes the Na+ gradient to extrude calcium (Ca2+) from the cell. droracle.aidroracle.ai However, the diminished Na+ gradient caused by Na+/K+-ATPase inhibition reduces the efficiency of Ca2+ efflux and can even reverse the direction of the exchanger, leading to an influx of Ca2+. droracle.aidroracle.ai This results in a significant increase in the intracellular Ca2+ concentration. droracle.ainih.gov This elevation of intracellular Ca2+ is a critical downstream consequence of this compound's action and a key mediator of its subsequent cellular effects.

Modulation of Cellular Signaling Pathways

The disruption of ion homeostasis by this compound triggers a series of events that modulate various cellular signaling pathways, ultimately influencing cell fate through processes such as programmed cell death and cell cycle arrest.

Induction of Programmed Cell Death Modalities (Apoptosis, Autophagy, Anoikis)

Apoptosis: this compound and related cardiac glycosides have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.goveuropeanreview.org One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. nih.govresearchgate.netmdpi.com Treatment with digoxin, a closely related glycoside of this compound, has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. europeanreview.orgnih.gov This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. researchgate.netnih.gov Specifically, the activation of caspase-3 has been observed following treatment with cardiac glycosides. nih.gov

Autophagy: this compound (referred to as digoxigenin (B1670575) in some studies) has been demonstrated to activate autophagy in hepatocellular carcinoma cells. europeanreview.orgnih.gov This process is mediated through the regulation of the PI3K/AKT/mTOR signaling pathway. europeanreview.orgnih.gov By inhibiting this pathway, this compound induces the formation of autophagosomes, a key step in the autophagic process. europeanreview.orgnih.gov

Anoikis: Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Some cancer cells develop resistance to anoikis, which is a crucial step in metastasis. While direct evidence for this compound is limited, studies on digoxin have shown that it can promote anoikis in circulating cancer cells by targeting the Na+/K+-ATPase α3-isoform. nih.gov This inhibition prevents the translocation of the α3-isoform to the plasma membrane, thereby sensitizing the detached cancer cells to anoikis and leading to the activation of caspases 3 and 7. nih.gov

Table 2: Effects of this compound and Related Compounds on Programmed Cell Death

| Compound | Cell Death Modality | Key Molecular Events | Cell Type | Reference |

|---|---|---|---|---|

| This compound (Digoxigenin) | Autophagy | Inhibition of PI3K/AKT/mTOR pathway | Hepatocellular Carcinoma | europeanreview.orgnih.gov |

| Digoxin | Apoptosis | Decreased Bcl-2, Increased Bax, Caspase-3 activation | Breast Cancer | europeanreview.orgnih.gov |

| Digoxin | Anoikis | Inhibition of Na+/K+-ATPase α3-isoform, Caspase 3/7 activation | Gastric Cancer | nih.gov |

Mechanisms of Cell Cycle Arrest

Studies on compounds structurally related to this compound, such as diosgenin, have shown the ability to induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). qiagen.comwikipedia.orgyoutube.comabcam.com The G2/M transition is a critical control point that ensures DNA replication is complete and any damage is repaired before the cell enters mitosis. wikipedia.org The arrest at this checkpoint is typically mediated by the inhibition of the Cyclin B-CDK1 complex. wikipedia.org While direct studies on this compound's effect on specific cyclins and CDKs are needed, the induction of G2/M arrest by structurally similar compounds suggests a potential mechanism for its anti-proliferative effects.

Alterations in Gene Expression and Protein Regulation

The cellular changes induced by this compound extend to the regulation of gene expression and protein synthesis. nih.govzoologytalks.comyoutube.com As mentioned earlier, treatment with digoxin can alter the expression of Bcl-2 family proteins at the protein level. europeanreview.orgnih.gov Furthermore, the inhibition of the Na+/K+-ATPase can trigger signaling cascades that lead to changes in gene transcription. For instance, digitoxin (B75463) has been shown to cause a significant reduction in c-MYC mRNA, a proto-oncogene that plays a crucial role in cell proliferation, which is followed by a loss of c-MYC protein. nih.gov The regulation of protein synthesis is a complex process that can be controlled at multiple levels, including transcription, mRNA stability, and translation. nih.govzoologytalks.com The diverse cellular responses to this compound suggest that it likely influences a broad spectrum of genes and proteins involved in fundamental cellular processes.

Identification of Novel Molecular Targets (e.g., VASH2) and Binding Affinities (Molecular Docking)

Recent computational studies have been pivotal in exploring the molecular interactions of cardiac glycosides, including compounds structurally related to this compound, to identify novel therapeutic targets beyond the well-established Na+/K+-ATPase. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in this endeavor. mdpi.com This method provides insights into the binding affinity and potential interactions, guiding further experimental validation. mdpi.comnih.govscienceopen.com

While direct molecular docking studies identifying VASH2 (Vasohibin-2) as a target for this compound are not extensively documented in current literature, research on the aglycone of digoxin, digoxigenin, offers valuable insights into the potential for identifying novel molecular partners. researchgate.netnih.gov For instance, molecular docking analyses have revealed that digoxigenin can bind to targets such as histone deacetylases (HDAC) and phosphoinositide 3-kinase (PI3K). researchgate.netnih.gov In contrast, its glycosylated form, digoxin, was found to interact with FIH-1 (Factor Inhibiting HIF-1) and NF-κB, but not HDAC or PI3K. researchgate.netnih.gov This highlights the significant influence of the sugar moiety on target specificity.

These computational predictions are quantified by docking scores, which estimate the binding energy of the ligand-receptor complex. For example, in studies of various natural compounds, binding energies ranging from -6.5 kcal/mol to -7.1 kcal/mol have been reported, indicating stable interactions with their respective protein targets. nih.govscienceopen.com The correlation between docking scores and cytotoxic activity in cancer cells for digoxin and its derivatives suggests that these computational values can be predictive of biological activity. researchgate.netnih.gov

The exploration of novel targets for this compound and similar compounds through molecular docking is a promising area of research. It opens avenues for repositioning these molecules for new therapeutic applications by understanding their interactions with a broader range of cellular proteins.

Table 1: Molecular Docking Targets of Digoxigenin

| Target Protein | Binding Prediction | Potential Implication |

|---|---|---|

| Histone Deacetylases (HDACs) | Binds | Antitumor activity |

| Phosphoinositide 3-kinase (PI3K) | Binds | Modulation of tumor metabolism and autophagy |

| Na+/K+-ATPase | Does not bind | Differential activity compared to digoxin |

| FIH-1 | Does not bind | Differential activity compared to digoxin |

This table is based on molecular docking studies of digoxigenin, a compound structurally related to this compound. researchgate.netnih.gov

Mechanistic Pharmacodynamic Studies in Preclinical Models

The pharmacodynamic actions of cardiac glycosides, the class of compounds to which this compound belongs, have been a subject of extensive preclinical investigation. The primary and most well-characterized mechanism of action is the inhibition of the Na+/K+-ATPase enzyme. juniperpublishers.com This ion pump is crucial for maintaining the electrochemical gradients across the cell membrane of myocardial cells. juniperpublishers.com

In preclinical models, the inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. juniperpublishers.com The elevated intracellular calcium concentration enhances the contractility of the heart muscle, an effect known as a positive inotropic action. juniperpublishers.com This fundamental mechanism has been the basis for the use of these compounds in heart failure. juniperpublishers.com

Beyond the cardiac effects, preclinical studies have begun to uncover other mechanistic aspects of related compounds. For example, digitoxigenin (B1670572) has demonstrated selective action against Leishmania infantum in preclinical models, suggesting a potential application in treating visceral leishmaniasis. juniperpublishers.com This indicates that the pharmacodynamic effects of these compounds are not limited to the cardiovascular system and may involve different molecular pathways in various disease contexts.

The intricate interplay of electrolytes is a key aspect of the pharmacodynamics of cardiac glycosides. Preclinical and clinical observations have shown that electrolyte imbalances, particularly in potassium, magnesium, and calcium levels, can significantly modulate the effects of these drugs. singlecare.comebsco.com For instance, low levels of potassium (hypokalemia) and magnesium (hypomagnesemia) can potentiate the cardiac effects and increase the risk of arrhythmias. singlecare.com

Pharmacodynamic interactions with other drugs are also a critical area of study. In preclinical and clinical settings, co-administration with various medications can alter the effects of cardiac glycosides. For example, certain antiarrhythmics and calcium channel blockers can influence their activity. nih.govdrugs.com These interactions are often related to alterations in drug clearance or additive effects on cardiac electrophysiology. drugs.com

Table 2: Summary of Mechanistic Pharmacodynamic Findings in Preclinical Studies

| Mechanism | Effect | Preclinical Model Relevance |

|---|---|---|

| Na+/K+-ATPase Inhibition | Increased intracellular calcium, positive inotropic effect | Heart failure models |

| Anti-parasitic Activity | Selective action against Leishmania infantum | Models of visceral leishmaniasis |

| Electrolyte Modulation | Potentiation of cardiac effects by hypokalemia and hypomagnesemia | In vivo and in vitro cardiac models |

Preclinical Biological Activity Investigations Mechanistic Focus

In vitro Cytotoxic and Antiproliferative Effects against Cancer Cell Lines

In vitro studies have been conducted to evaluate the ability of Diginatigenin and structurally related compounds to inhibit the growth and viability of various human cancer cell lines. These investigations are crucial for understanding the potential therapeutic applications and the range of cancers that might be susceptible to its effects.

Screening Against Various Human Cancer Models (e.g., Lung, Cervical, Breast, Pancreatic, Renal, Melanoma)

Research has included the screening of this compound or its close regioisomers against a panel of human cancer cell lines. For instance, compounds described as regioisomers, chemically differing by the position of a hydroxyl group, demonstrated effectiveness against aggressive breast cancer (HTB-26), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2) cell lines. researchgate.net

Concentration-Dependent Inhibition and IC50 Value Determination

The cytotoxic and antiproliferative effects of this compound-related compounds have been shown to be concentration-dependent. Studies have determined the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%. For the regioisomers tested against HTB-26, PC-3, and HepG2 cell lines, the IC50 values ranged between 10 and 50 µM. researchgate.net

The following table presents representative IC50 values observed for this compound regioisomers in specific cancer cell lines:

| Cell Line | Cancer Type | IC50 Range (µM) | Source |

| HTB-26 | Breast Cancer | 10 - 50 | researchgate.net |

| PC-3 | Pancreatic Cancer | 10 - 50 | researchgate.net |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | researchgate.net |

Note: The data presented are based on studies of this compound regioisomers as reported in the cited source.

Differential Effects on Cancerous vs. Non-Cancerous Cells

An important aspect of preclinical evaluation is assessing the selectivity of a compound for cancer cells compared to normal, non-cancerous cells. Studies on this compound regioisomers suggested potentially tumor-selective treatment effects. These compounds were observed to be less active towards a normal intestinal epithelial cell line (HCEC) compared to the tested cancer cell lines. researchgate.net This differential activity indicates a possible therapeutic window where cancer cells are preferentially targeted.

Anti-Angiogenic Activity in Preclinical Models (e.g., Chick Embryo Chorioallantoic Membrane (CAM) Assay)

Anti-angiogenic activity, the inhibition of new blood vessel formation, is a critical area of cancer research as angiogenesis is essential for tumor growth and metastasis. The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model for studying angiogenesis and evaluating the efficacy of anti-angiogenic agents due to its extensive vascularization and accessibility. nih.govgulhanemedj.orgnih.govmedsci.orgrjme.ro While the CAM assay is a relevant preclinical model for assessing anti-angiogenic potential, specific research findings detailing the anti-angiogenic activity of this compound using this model were not identified in the consulted literature.

Effects on Smooth Muscle Physiology (e.g., Isolated Organ Bath Studies)

Investigations into the effects of compounds on smooth muscle physiology, often conducted using isolated organ bath studies, provide insights into potential cardiovascular or gastrointestinal effects. Smooth muscle contraction and relaxation are complex processes involving calcium signaling and the phosphorylation of myosin light chain. cvphysiology.comnih.govmedbullets.comlibretexts.org Despite the general relevance of such studies for compounds with potential biological activity, specific research findings on the effects of this compound on smooth muscle physiology using isolated organ bath studies were not found in the available search results.

Enzyme Inhibition Studies beyond Na+/K+-ATPase

Cardiac glycosides, including this compound, are well-established inhibitors of the Na+/K+-ATPase enzyme, a crucial ion pump in cell membranes. nih.govresearchgate.netnih.govnih.govresearchgate.net This inhibition is considered a primary mechanism for their cardiac effects. However, preclinical investigations may also explore the inhibition of other enzymes to understand the full spectrum of a compound's biological activity and potential off-target effects or alternative mechanisms of action. Based on the conducted searches, specific studies detailing the inhibition of enzymes by this compound other than Na+/K+-ATPase were not identified.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Settings

Preclinical Absorption, Distribution, and Metabolism Studies (in vitro and in vivo animal models)

Detailed preclinical studies specifically investigating the absorption and distribution of Diginatigenin are not extensively available in publicly accessible scientific literature. However, insights can be drawn from the behavior of structurally similar cardiac glycosides, such as digoxin (B3395198) and its aglycone, digoxigenin (B1670575).

Generally, the absorption of cardiac glycosides from the gastrointestinal tract can be variable. For instance, digoxin is primarily absorbed in the proximal small intestine. The distribution of these compounds is typically extensive, leading to a large volume of distribution. High concentrations are often found in tissues like the heart and kidneys, with skeletal muscle serving as a major reservoir.

In the absence of specific in vivo animal model data for this compound, general methodologies for such preclinical studies would involve administering the compound to animal models (e.g., rodents, canines) and subsequently measuring its concentration in plasma and various tissues over time. These studies are essential for determining key pharmacokinetic parameters.

Identification of Metabolites and Metabolic Pathways (Enzymatic basis)

While specific metabolic studies for this compound are limited, research on its close structural analog, digoxigenin, provides significant insights into its likely metabolic fate. In vitro studies utilizing human liver microsomes and hepatocytes have been instrumental in elucidating the metabolic pathways of digoxigenin.

Research has shown that digoxigenin is extensively metabolized into more polar compounds. nih.gov The primary metabolic pathway identified is glucuronidation. nih.gov This process is catalyzed by the enzyme UDP-glucuronyl transferase (UDPGT). nih.gov The resulting glucuronide conjugates are more water-soluble, facilitating their excretion from the body. It is important to note that the metabolism of digoxigenin does not appear to significantly involve the cytochrome P450 enzymatic system. nih.gov

A notable observation from in vitro studies is the considerable interindividual variability in the activity of the UDPGT enzymes responsible for the glucuronidation of digitalis compounds. nih.gov This suggests that the rate and extent of this compound metabolism could also vary significantly between individuals.

| Metabolic Process | Enzyme Family | Primary Metabolite Type | Key Findings |

|---|---|---|---|

| Glucuronidation | UDP-glucuronyl transferase (UDPGT) | Polar glucuronide conjugates | Extensive conversion to glucuronides in human liver microsomes. nih.gov |

| Oxidation | Cytochrome P450 (CYP) | Not a major pathway | CYP system appears to play a minor role in the metabolism of digoxigenin. nih.gov |

Theoretical and Computational Models for Predicting ADME Properties (Preclinical)

In modern drug discovery, theoretical and computational models are invaluable for predicting the ADME properties of new chemical entities in the preclinical phase. These in silico tools can help prioritize compounds with favorable pharmacokinetic profiles, thereby reducing the reliance on extensive and costly experimental studies.

For a compound like this compound, various computational approaches can be employed. Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict properties such as gastrointestinal absorption, plasma protein binding, and blood-brain barrier penetration based on the molecule's structural features. These models are built using large datasets of compounds with experimentally determined ADME properties.

Synthetic and Semi Synthetic Approaches to Diginatigenin and Its Derivatives for Research

Strategies for Chemical Synthesis of the Diginatigenin Aglycone

The chemical synthesis of cardenolide aglycones, including this compound, presents significant challenges due to their complex polycyclic steroid structure and the specific stereochemistry of multiple hydroxyl groups and the butenolide ring sci-hub.se. While detailed total synthesis routes specifically for this compound from simple precursors are not extensively documented in the immediate search results, strategies for synthesizing related cardenolide aglycones and modifying steroid precursors provide insights into potential approaches.

Total synthesis of cardenolide aglycones typically involves constructing the steroid core with the correct stereochemistry and introducing the characteristic functional groups, including the butenolide ring at C17 sci-hub.se. Approaches often focus on the stereoselective formation of the fused ring system and the precise placement of hydroxyl groups. For instance, synthetic routes to other cardenolides like digitoxigenin (B1670572) have been developed, often employing convergent strategies where different fragments of the steroid are synthesized separately and then coupled dntb.gov.ua.

Partial synthesis, starting from more readily available steroid precursors or other cardenolides, is a common strategy for obtaining cardenolide aglycones or introducing specific modifications. This involves targeted chemical transformations to alter the existing steroid skeleton. For example, studies on the synthesis of intermediates for cardenolide biosynthesis have utilized starting materials like beta-methyldigitoxin, followed by reactions such as acid hydrolysis, acetylation, and ozonolysis to modify the steroid structure . Introducing hydroxyl groups at specific positions with the desired stereochemistry often requires selective oxidation reactions and control of reaction conditions. Electrochemical oxidation methods, for instance, have been explored for introducing hydroxyl groups at unactivated methylene (B1212753) positions or adjacent to oxygen atoms in ring systems, which could be relevant for functionalizing the steroid core of a this compound precursor hyphadiscovery.com.

The preparation of the this compound aglycone itself is often mentioned as a starting material for the synthesis of its glycosides . This implies that methods exist to obtain the aglycone, either through isolation followed by purification or via synthetic routes, to serve as a substrate for further chemical modifications.

Design and Synthesis of Novel this compound Analogs and Glycosides

The structural diversity of naturally occurring cardenolides arises from variations in the aglycone structure and the attached sugar moieties researchgate.netnih.gov. Synthetic and semi-synthetic approaches allow for the design and creation of novel this compound analogs and glycosides with potentially altered biological activities and pharmacological profiles.

Synthesis of this compound Glycosides: Chemical glycosylation is a primary method for synthesizing cardenolide glycosides. This involves coupling the this compound aglycone with activated sugar donors. The Koenigs-Knorr glycosylation is a classic method that has been applied to the synthesis of cardenolide glycosides, including those derived from this compound . In a reported example, this compound was reacted with trichloroacetimidate-activated digitoxose (B191001) under specific coupling conditions involving a TMSOTf catalyst to synthesize a this compound glycoside . The choice of glycosyl donor, catalyst, temperature, and solvent are critical parameters influencing the yield and stereoselectivity of the glycosidic linkage.

The design of novel this compound glycosides involves selecting different sugar units (e.g., hexoses, deoxyhexoses, or unusual sugars found in other natural products) and controlling the position and stereochemistry of the glycosidic bond (α or β linkage, and attachment to different hydroxyl groups on the aglycone, although typically at C3). Research on glycosides of other cardenolides like digitoxigenin has shown that sugar stereochemistry and the presence of specific hydroxyl groups on the sugar moiety can significantly influence binding to the Na+/K+-ATPase receptor nih.gov.

Design and Synthesis of Novel this compound Analogs: Creating this compound analogs involves modifying the aglycone structure itself. This can include alterations to the steroid ring system, modifications of the hydroxyl groups, or changes to the butenolide ring.

Modifications of Hydroxyl Groups: The hydroxyl groups at C3, C12, C14, and C16 are key features of this compound. Synthetic modifications can involve esterification, etherification, or oxidation of these hydroxyls. For example, studying the impact of acetylation or methylation at these positions can reveal their importance for activity. The synthesis of 2-hydroxy derivatives of digitoxigenin, a related cardenolide, demonstrates how introducing or modifying hydroxyl groups on the steroid core can be achieved synthetically nih.gov.

Modifications of the Butenolide Ring: The unsaturated butenolide ring at C17 is crucial for the biological activity of cardenolides nih.govresearchgate.net. Modifications to this ring, such as reduction of the double bond, opening the lactone, or replacing it with other heterocyclic systems, can lead to novel analogs.

Alterations to the Steroid Skeleton: While more complex, modifications to the carbocyclic ring system (A, B, C, and D rings) can also be pursued. This might involve altering ring fusions, introducing new functional groups, or changing the oxidation state of carbons. Synthetic routes to cardenolides starting from readily available steroids like 3-epiandrosterone illustrate strategies for modifying the steroid core to incorporate desired features helsinki.fi.

Semi-Synthetic Approaches (Biotransformation): Biotransformation using microbial enzymes or plant cell cultures offers a semi-synthetic route to obtain novel cardenolides and their derivatives. Microorganisms can catalyze specific reactions, such as hydroxylation, oxidation, or epimerization, on a supplied substrate like this compound or a related cardenolide nih.gov. This approach can yield metabolites or analogs that are difficult to synthesize purely chemically. For instance, biotransformation of gitoxigenin (B107731) (a cardenolide with a 16β-OH like this compound) by an endophytic fungus yielded a 3-epi analog of this compound, highlighting the potential of biotransformation for generating novel structures nih.gov.

Designing derivative libraries through systematic glycosylation or hydroxylation and utilizing quantitative structure-activity relationship (QSAR) models are integral parts of the research process to predict modifications that could enhance desired properties .

Impact of Synthetic Modifications on Biological Activity and Mechanistic Interactions

Synthetic and semi-synthetic modifications of this compound and related cardenolides are primarily undertaken to investigate the structural requirements for biological activity, particularly the inhibition of Na+/K+-ATPase, and to develop compounds with improved potency, selectivity, or reduced toxicity for research purposes.

The Na+/K+-ATPase pump is the well-established primary target of cardenolides researchgate.netmdpi.comresearchgate.netnih.govscience.gov. Inhibition of this enzyme leads to an increase in intracellular sodium and subsequently calcium concentrations, affecting cardiac muscle contractility researchgate.netmdpi.com. Research findings highlight the critical role of specific structural features of cardenolides in their interaction with the Na+/K+-ATPase.

Impact of Aglycone Modifications:

Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the steroid core significantly influence activity. The hydroxyl groups at C12 and C14 are considered important for the cytotoxic activity of cardenolides nih.gov. The 14β-OH group appears to play a highly selective role in binding to Na+/K+-ATPase, possibly through hydrogen bonding researchgate.net. Modifications at C14, such as replacing the hydroxyl with hydrogen or chlorine, drastically reduced activity in digitoxigenin analogs researchgate.net. For digitoxigenin derivatives, introducing hydroxyl groups at the C2 position generally led to lower binding affinity to Na+/K+-ATPase, with α-oriented hydroxyls being more detrimental than β-oriented ones nih.gov.

C16β-Hydroxyl Group: The presence of a 16β-hydroxyl group, characteristic of this compound and gitoxigenin, has been linked to altered activity compared to cardenolides lacking this group (e.g., digitoxigenin) . Studies on gitoxigenin suggest that the 16β-hydroxyl can influence the conformation of the butenolide ring, potentially reducing inhibitory potency . However, 16β-ester derivatives of gitoxigenin showed significantly increased activity, suggesting that appropriate modifications at this position can stabilize the active conformation of the lactone . This finding is particularly relevant for designing this compound analogs.

C3 Configuration: The stereochemistry at C3 also impacts biological activity. A 3-epi analog of this compound, obtained through biotransformation, exhibited lower cytotoxicity compared to gitoxigenin, indicating the importance of the 3β-oriented hydroxyl group for higher bioactivity nih.gov.

Lactone Ring: The unsaturated butenolide ring at C17 is essential for activity nih.govresearchgate.net. Alterations to this ring can significantly affect binding to Na+/K+-ATPase and cytotoxic effects nih.gov.

Impact of Glycosylation:

Sugar Stereochemistry and Linkage: The stereochemistry of the sugar unit and the type of glycosidic linkage (α or β) can impact the activity nih.gov. Studies on digitoxigenin glycosides with different sugars revealed that the sugar structure influences binding to the Na+/K+-ATPase receptor, with specific hydroxyl groups and the C5'-methyl group playing roles depending on the sugar stereochemistry nih.gov.

Multiple Sugar Units: The number and sequence of sugar units in the glycosidic chain also contribute to the biological activity and pharmacokinetic properties of cardiac glycosides.

Detailed research findings often involve comparing the potency (e.g., IC50 values for Na+/K+-ATPase inhibition or cytotoxicity) of synthetic derivatives to the parent compound and analyzing their binding interactions through techniques like molecular docking nih.gov. These studies help to elucidate the structure-activity relationships and guide the rational design of novel this compound-based compounds for research applications. For example, molecular docking studies have shown differential binding of cytotoxic and non-cytotoxic cardenolide derivatives to Na+/K+-ATPase, highlighting the importance of specific interactions, such as hydrogen bonds with key amino acid residues nih.gov.

Understanding the impact of synthetic modifications on the biological activity and mechanistic interactions of this compound derivatives is crucial for developing these compounds as research tools or potential therapeutic leads.

Data Table: Illustrative Examples of Cardenolide Structure-Activity Relationships

| Compound (Aglycone/Modification) | Key Structural Feature(s) Modified | Observed Biological Activity/Binding | Reference |

| Digitoxigenin 14β-H analog | C14β-OH replaced by H | ~1000-fold less active (Na+/K+-ATPase inhibition) | researchgate.net |

| Digitoxigenin 14α-H analog | C14β-OH replaced by H (different stereochemistry) | ~1000-fold less active (Na+/K+-ATPase inhibition) | researchgate.net |

| Digitoxigenin 14β-Cl analog | C14β-OH replaced by Cl | Slightly more active than 14-H analogs | researchgate.net |

| Digitoxigenin 2α-OH derivative | Hydroxyl added at C2α | Lower affinity (Na+/K+-ATPase binding) | nih.gov |

| Digitoxigenin 2β-OH derivative | Hydroxyl added at C2β | Lower affinity (Na+/K+-ATPase binding), less detrimental than 2α-OH | nih.gov |

| Gitoxigenin 16β-ester derivative | 16β-OH esterified | ~30-fold increased activity (Na+/K+-ATPase inhibition) | |

| 3-epi-Diginatigenin | C3β-OH epimerized to C3α | Less cytotoxic (compared to gitoxigenin) | nih.gov |

| Cardenolides with 6-membered sugar | Sugar moiety | Stronger cytotoxic activity | researchgate.net |

| Cardenolides with 4'-OH or 16-OH | Hydroxyl on sugar or aglycone | Decreased cytotoxicity | researchgate.net |

| Cardenolides with Dioxane double linked glycosides | Glycoside structure | Most potent cytotoxic effect, correlated with Na+/K+-ATPase inhibition | science.gov |

Future Directions and Research Gaps in Diginatigenin Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of cardiac glycosides, including diginatigenin, is a complex process that begins with sterol precursors, potentially involving both cholesterol and phytosterols (B1254722). nih.govresearchgate.net While some enzymes in the cardiac glycoside biosynthetic pathway have been identified, such as 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone-5β-reductase (P5βR and P5βR2), a significant number of enzymes and the precise regulatory mechanisms governing this pathway remain unknown. nih.gov For instance, a cytochrome P450 enzyme belonging to the CYP87A family has been identified as a sterol side-chain cleaving enzyme (P450scc), catalyzing a crucial early step in the pathway, but the subsequent enzymatic cascade leading specifically to this compound is not fully elucidated. nih.govresearchgate.net Future research needs to focus on identifying and characterizing these undiscovered enzymes, including hydroxylases, glycosyltransferases, and other modifying enzymes, that are specific to the this compound branch of the pathway. thieme-connect.commdpi.com Techniques such as differential transcriptomic analysis and chemoproteomics, which can directly profile active enzymes, hold promise for uncovering these missing components. nih.govfrontiersin.org Understanding the regulatory mechanisms, including the transcription factors and environmental factors that influence the expression and activity of these enzymes, is also critical for potential biotechnological applications aimed at controlling this compound production. mdpi.comresearchgate.net

Comprehensive Profiling of Molecular Targets and Pathways

Cardiac glycosides are known to primarily target the sodium-potassium ATPase (Na+/K+-ATPase) enzyme, which plays a vital role in maintaining cellular ion balance. mdpi.com However, the full spectrum of molecular targets and the intricate pathways modulated by this compound are not yet comprehensively understood. While studies on other cardiac glycosides suggest potential interactions with various signaling pathways, including those related to inflammation and cell proliferation, the specific effects and targets of this compound require dedicated investigation. mdpi.comnih.gov Research gaps exist in profiling the direct and indirect interactions of this compound with cellular proteins and lipids using advanced techniques like pull-down assays coupled with mass spectrometry or activity-based protein profiling. Furthermore, a detailed understanding of the downstream signaling cascades activated or inhibited by this compound binding is necessary to fully appreciate its cellular effects. nih.gov Identifying these targets and pathways is crucial for understanding the pharmacological properties of this compound and exploring its potential therapeutic applications beyond its traditional use.

Development of Advanced in vitro and in vivo Preclinical Models for Deeper Mechanistic Understanding

While in vitro cell-based assays and in vivo animal models have been utilized in cardiac glycoside research, there is a need for the development of more advanced and physiologically relevant preclinical models specifically tailored to study this compound. medicilon.combenthambooks.comfrontiersin.org Current models may not fully recapitulate the complex biological environment and disease conditions relevant to this compound's potential applications. benthambooks.comfrontiersin.org Future directions include establishing sophisticated in vitro systems, such as 3D cell cultures or organ-on-a-chip models, that better mimic human tissues and organs relevant to this compound's activity. frontiersin.org The development of genetically modified animal models that overexpress or lack specific enzymes in the this compound biosynthetic pathway or its potential target proteins could provide valuable insights into its in vivo mechanisms of action and metabolism. nih.govnih.gov Furthermore, utilizing and refining animal models of specific diseases where this compound may have therapeutic potential is essential for evaluating its efficacy and safety in a more translational context. medicilon.combenthambooks.com Bridging the gap between preclinical findings and human outcomes requires careful consideration and development of these advanced models. benthambooks.comnih.gov

Exploration of Structure-Activity-Relationship Beyond Established Targets

Structure-Activity Relationship (SAR) studies have been instrumental in understanding how modifications to a compound's structure influence its activity. frontiersin.orgcore.ac.uknih.govnih.gov For cardiac glycosides, SAR has primarily focused on their interaction with the Na+/K+-ATPase. However, with the potential for this compound to interact with multiple molecular targets and influence various pathways, there is a significant research gap in exploring its SAR beyond the established Na+/K+-ATPase binding. mdpi.com Future research should involve the synthesis or isolation of this compound analogs with targeted structural modifications, particularly in the steroid core and the lactone ring, and evaluating their activity in a broader range of biological assays. core.ac.uknih.govmdpi.com This includes assessing their binding affinity to newly identified molecular targets and their effects on relevant cellular pathways. nih.gov High-throughput screening and computational modeling can aid in predicting the activity of novel this compound derivatives and guiding the synthesis of promising candidates. frontiersin.org Exploring the SAR in this broader context is crucial for the rational design of this compound-based compounds with improved efficacy, reduced toxicity, and novel therapeutic applications. nih.govmdpi.com

Q & A

Basic Research: What analytical methods are most effective for identifying and quantifying diginatigenin in plant extracts?

This compound, a cardenolide found in Digitalis species, requires precise analytical techniques due to its structural similarity to other cardiac glycosides. Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for identification, leveraging retention times and fragmentation patterns to distinguish this compound from analogs like digitoxigenin or digoxigenin . For quantification, High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm is recommended, validated against reference standards. Method validation should include specificity, linearity (R² > 0.99), and recovery rates (85–115%) to ensure accuracy .

Advanced Research: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., cytotoxicity or cardiotonic effects) often stem from variations in:

- Experimental design : Differences in cell lines (e.g., HEK293 vs. H9c2 cardiomyocytes) or animal models.

- Compound purity : Contamination with structurally similar glycosides (e.g., digoxin) may skew results.

- Dosage metrics : Use molarity (µM) instead of mass (µg/mL) to standardize comparisons.

Researchers should conduct systematic reviews with meta-analysis , applying inclusion/exclusion criteria (e.g., purity ≥95%, validated assays) to reconcile data . Replication studies under controlled conditions (e.g., ISO/IEC 17025-accredited labs) are critical .